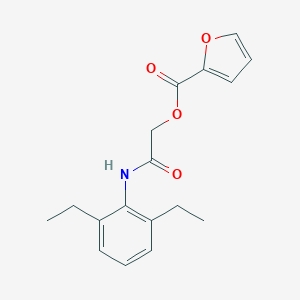
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the family of NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and pain perception. By blocking the NMDA receptor, CPP has been shown to have a variety of effects on these processes, making it a potentially valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is related to its ability to block the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can modulate the activity of the receptor and alter the function of the synapses that it regulates.
Biochemical and Physiological Effects:
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the alteration of learning and memory processes. 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ability to selectively block the NMDA receptor, making it a valuable tool for researchers studying the receptor's function. However, 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of future directions for research involving 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its effects on other physiological processes beyond the NMDA receptor. Additionally, there is potential for the development of new compounds based on 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate that may have improved properties and applications in scientific research.
Synthesemethoden
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and acetoacetic ester in the presence of a base catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a tool to study the NMDA receptor and its role in various physiological processes. 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to block the activity of the NMDA receptor in a dose-dependent manner, making it a valuable tool for researchers studying the receptor's function.
Eigenschaften
Produktname |
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C19H16ClNO4 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(2-acetylphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-12(22)16-4-2-3-5-17(16)25-19(24)13-10-18(23)21(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3 |
InChI-Schlüssel |
CJYAYQPLYCKUMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)